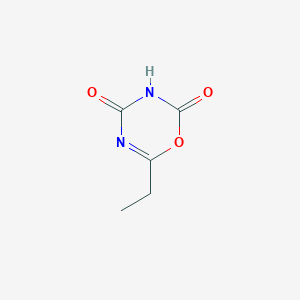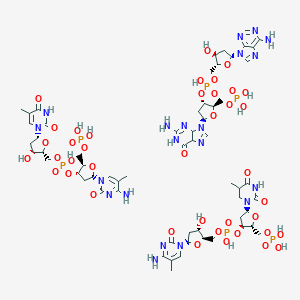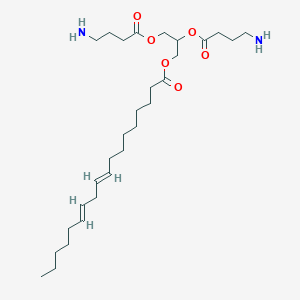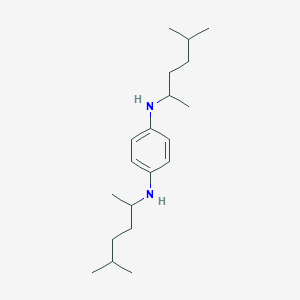
6-Ethyl-1,3,5-oxadiazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,3,5-oxadiazine-2,4-dione, also known as etazolate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazine derivatives and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,3,5-oxadiazine-2,4-dione involves its ability to modulate the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and mood. Etazolate has been shown to enhance the activity of GABA receptors, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, 6-Ethyl-1,3,5-oxadiazine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of glutamate receptors, leading to neuroprotective effects. Etazolate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its ability to modulate the activity of GABA receptors, making it a potential candidate for the study of anxiety and depression. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the study of neurodegenerative diseases. One limitation of using 6-Ethyl-1,3,5-oxadiazine-2,4-dione in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione. One area of research is the development of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential treatment for anxiety and depression. Another area of research is the study of 6-Ethyl-1,3,5-oxadiazine-2,4-dione as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of 6-Ethyl-1,3,5-oxadiazine-2,4-dione may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 6-Ethyl-1,3,5-oxadiazine-2,4-dione can be achieved through a multi-step process. The first step involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-ethyl-4-hydrazino-2-oxobutanoic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 6-ethyl-1,3,5-oxadiazine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,3,5-oxadiazine-2,4-dione has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-anxiety and anti-depressant agent. Studies have shown that 6-Ethyl-1,3,5-oxadiazine-2,4-dione can modulate the activity of GABA receptors, leading to anxiolytic and antidepressant effects. Etazolate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
102618-93-9 |
|---|---|
Produktname |
6-Ethyl-1,3,5-oxadiazine-2,4-dione |
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
6-ethyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
IGACKZOIEBVOTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=O)NC(=O)O1 |
Kanonische SMILES |
CCC1=NC(=O)NC(=O)O1 |
Synonyme |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















